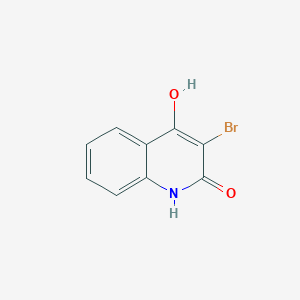

3-Bromoquinoline-2,4-diol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2,4-diol typically involves the bromination of quinoline derivatives. One common method includes the bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, followed by quenching with various electrophiles to yield functionalized quinolines .

Industrial Production Methods: Industrial production methods for quinoline derivatives often emphasize greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromoquinoline-2,4-diol undergoes various chemical reactions, including:

Oxidation: Catalyzed by heterogeneous cobalt oxide under mild conditions.

Reduction: Visible-light-mediated metallaphotoredox catalysis using Hantzsch esters.

Substitution: Bromine-magnesium exchange reactions followed by electrophilic quenching.

Common Reagents and Conditions:

Oxidation: Cobalt oxide, ambient air, room temperature.

Reduction: Hantzsch esters, visible light, room temperature.

Substitution: Lithium tributylmagnesate, toluene, -10°C.

Major Products: The major products formed from these reactions include various functionalized quinolines, which are valuable intermediates in the synthesis of biologically active compounds .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that quinoline derivatives, including 3-bromoquinoline-2,4-diol, exhibit antimicrobial activity. A study highlighted the potential of quinoline compounds in inhibiting bacterial growth, suggesting that modifications at specific positions can enhance their efficacy against resistant strains .

Antiviral Activity

Quinoline derivatives have also shown promise as antiviral agents. The structure of this compound allows for interactions with viral proteins, potentially disrupting their function. For example, studies on related compounds have demonstrated inhibition of HIV-1 reverse transcriptase, indicating a pathway for further exploration with this compound .

Lead Compound in Drug Design

The compound serves as a lead structure for developing new therapeutic agents. Its ability to undergo bioisosteric replacement makes it a valuable candidate for optimizing drug properties. Researchers have utilized scaffold hopping techniques to modify quinoline derivatives for improved biological activity .

Chemoenzymatic Synthesis

This compound has been employed in chemoenzymatic synthesis processes. Its metabolites can serve as precursors for synthesizing more complex molecules, such as enantiopure arene oxides and dioxides, which are crucial in pharmaceutical applications .

Asymmetric Catalysis

The compound can be utilized in asymmetric catalysis due to its chiral nature. Recent advancements in organocatalysis have shown that quinoline derivatives can act as effective ligands in various catalytic reactions. This application is particularly relevant in synthesizing pharmaceuticals with high enantioselectivity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Bromoquinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For instance, certain quinoline derivatives show selectivity in binding to the estrogen receptor β, which plays a crucial role in the development and function of the mammalian reproductive system . The exact molecular targets and pathways for this compound are still under investigation.

Comparaison Avec Des Composés Similaires

Activité Biologique

3-Bromoquinoline-2,4-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activities. The presence of the bromine atom and hydroxyl groups on the quinoline ring enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values have been reported in several studies, demonstrating its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Note: Values are indicative and may vary based on experimental conditions.

The mechanism by which this compound exerts its antibacterial effects is not fully understood but is believed to involve the disruption of bacterial cell membranes and interference with essential metabolic processes. Studies suggest that the compound may induce oxidative stress in bacterial cells, leading to cell death.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, with a notable bactericidal effect observed at higher concentrations .

- Mechanistic Insights : Another research article explored the biochemical pathways affected by this compound. The study found that the compound inhibited key enzymes involved in bacterial metabolism, leading to reduced growth rates and increased cell mortality .

- Comparative Analysis : A comparative analysis with other quinoline derivatives demonstrated that this compound had superior antibacterial efficacy compared to structurally similar compounds. This suggests that specific structural features contribute to its enhanced activity .

Pharmacological Potential

The pharmacological potential of this compound extends beyond antibacterial activity. Preliminary studies indicate that it may also possess anti-inflammatory and anti-cancer properties. The compound's ability to modulate various signaling pathways makes it a candidate for further investigation in therapeutic applications.

Propriétés

IUPAC Name |

3-bromo-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVRAMNFIQYYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.